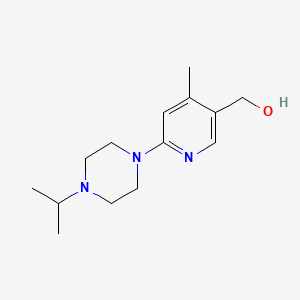
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol is a chemical entity that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an isopropyl group, a pyridine ring with a methyl group, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multiple steps. One common method includes the reaction of 4-methyl-3-pyridinemethanol with 4-isopropylpiperazine under specific conditions. The reaction is often carried out in a solvent such as 1,4-dioxane and requires the presence of a base like sodium tert-butoxide. The mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridine ring to a piperidine ring.
Substitution: The hydrogen atoms on the piperazine or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-methyl-3-pyridinecarboxylic acid, while reduction can produce 4-methylpiperidine derivatives.
科学研究应用
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
相似化合物的比较
Similar Compounds
- (4-Methylpiperazin-1-yl)-3-pyridinemethanol
- (4-Isopropylpiperazin-1-yl)-3-pyridinemethanol
- (4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
Uniqueness
The uniqueness of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isopropyl and methanol groups provides distinct properties that can be leveraged in various applications .
属性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3 |
InChI 键 |
XPCGOICVBQILRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1CO)N2CCN(CC2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


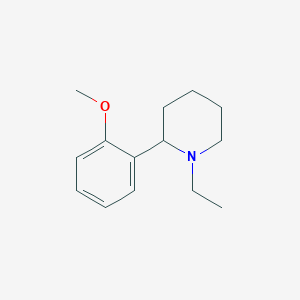
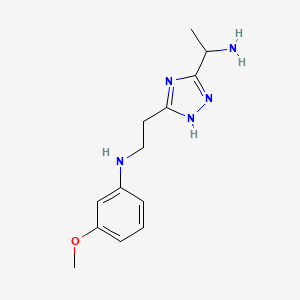
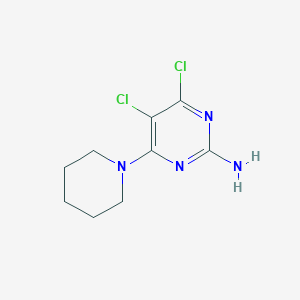
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)

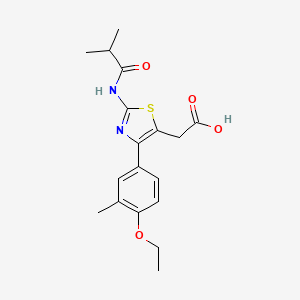

![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
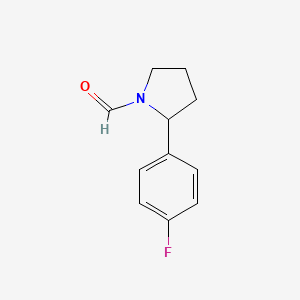
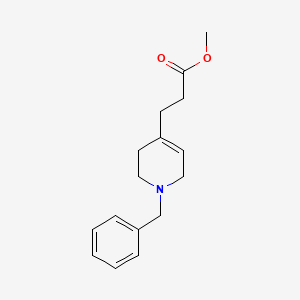

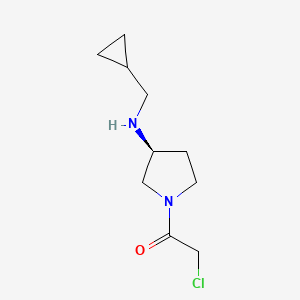

![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
